Dinoprost tromethamine

Beschreibung

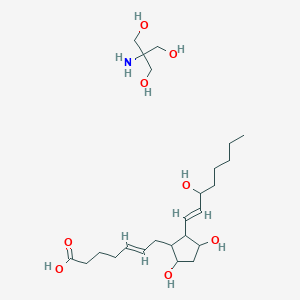

Structure

3D Structure of Parent

Eigenschaften

IUPAC Name |

2-amino-2-(hydroxymethyl)propane-1,3-diol;(Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]cyclopentyl]hept-5-enoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H34O5.C4H11NO3/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25;5-4(1-6,2-7)3-8/h4,7,12-13,15-19,21-23H,2-3,5-6,8-11,14H2,1H3,(H,24,25);6-8H,1-3,5H2/b7-4-,13-12+;/t15-,16+,17+,18-,19+;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYGXEHDCSOYNKY-RZHHZEQLSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(C=CC1C(CC(C1CC=CCCCC(=O)O)O)O)O.C(C(CO)(CO)N)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC[C@@H](/C=C/[C@H]1[C@@H](C[C@@H]([C@@H]1C/C=C\CCCC(=O)O)O)O)O.C(C(CO)(CO)N)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H45NO8 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1045582 |

Source

|

| Record name | Dinoprost tromethamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1045582 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

475.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38562-01-5 |

Source

|

| Record name | Dinoprost tromethamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=38562-01-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dinoprost tromethamine [USAN:USP:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038562015 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dinoprost tromethamine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01160 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | dinoprost tromethamine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=196515 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Dinoprost tromethamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1045582 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dinoprost, trometamol salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.076 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DINOPROST TROMETHAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CT6BBQ5A68 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

100-101 |

Source

|

| Record name | Dinoprost tromethamine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01160 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Foundational & Exploratory

The Core Mechanism of Dinoprost Tromethamine in Uterine Tissue: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dinoprost (B1670695) tromethamine, a synthetic analogue of the naturally occurring prostaglandin (B15479496) F2α (PGF2α), is a potent uterotonic agent with significant applications in obstetrics and gynecology.[1][2][3][4] Its primary therapeutic effects are centered on its ability to stimulate myometrial contractions, making it a valuable tool for labor induction, termination of pregnancy, and management of postpartum hemorrhage.[1][5] This technical guide provides a comprehensive overview of the molecular mechanisms underpinning the action of dinoprost tromethamine in uterine tissue, with a focus on the signaling pathways, quantitative pharmacological data, and key experimental methodologies.

I. Molecular Interaction and Primary Signaling Cascade

The action of this compound is initiated by its binding to the prostaglandin F2α receptor (FP receptor), a member of the G-protein coupled receptor (GPCR) superfamily located on the surface of myometrial smooth muscle cells.[1][6] This binding event triggers a conformational change in the receptor, leading to the activation of a heterotrimeric G-protein, primarily of the Gqα subtype.

The activated Gqα subunit dissociates from the βγ subunits and subsequently activates phospholipase C-β (PLC-β).[7] PLC-β then catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, into two crucial second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[8]

IP3-Mediated Calcium Release: IP3 diffuses through the cytoplasm and binds to its specific receptors (IP3 receptors) on the membrane of the sarcoplasmic reticulum (SR), the primary intracellular calcium store.[8] This binding opens calcium channels, resulting in a rapid influx of stored calcium ions (Ca2+) from the SR into the cytoplasm.[8]

DAG-Mediated Protein Kinase C Activation: Concurrently, DAG remains in the cell membrane and, in conjunction with the elevated intracellular calcium, activates protein kinase C (PKC).[7] Activated PKC can then phosphorylate a variety of intracellular proteins, contributing to the sustained phase of uterine contraction and modulating other signaling pathways.

The culmination of this primary signaling cascade is a significant increase in the intracellular calcium concentration, which is the direct trigger for myometrial smooth muscle contraction.

II. Secondary and Modulatory Signaling Pathways

Beyond the primary Gq-PLC-Ca2+ axis, this compound activates a network of interconnected signaling pathways that modulate the contractile response and other cellular processes in the myometrium.

Mitogen-Activated Protein Kinase (MAPK) Pathway: PGF2α has been shown to induce the phosphorylation and activation of extracellular signal-regulated kinases (ERK1/2), a key component of the MAPK pathway, in myometrial cells.[5] This activation can be mediated by both G-protein dependent and independent mechanisms and is thought to play a role in regulating the expression of proteins involved in uterine activation.

Phosphatidylinositol 3-Kinase (PI3K) Pathway: The PI3K pathway is another signaling cascade that can be activated by PGF2α in uterine smooth muscle cells.[7] The downstream effectors of PI3K signaling can influence a range of cellular functions, including cell growth, proliferation, and survival, and may also cross-talk with pathways directly involved in contraction.

RhoA/Rho-kinase (ROCK) Pathway: The RhoA/ROCK pathway is a critical regulator of smooth muscle contraction by increasing the calcium sensitivity of the contractile apparatus. While not as extensively detailed in the initial search, its role in myometrial contraction is well-established and likely modulated by dinoprost-induced signaling.

Nuclear Factor-kappa B (NF-κB) Signaling: PGF2α can also activate the NF-κB signaling pathway, a key regulator of inflammatory responses.[5][7] This is particularly relevant in the context of labor, which is considered an inflammatory-like process. Activation of NF-κB can lead to the production of pro-inflammatory cytokines and chemokines within the myometrium.

III. Quantitative Pharmacological Data

The following tables summarize the available quantitative data for dinoprost (PGF2α) and related compounds in uterine and other relevant tissues. It is important to note that these values can vary depending on the specific experimental conditions, tissue type, and species.

Table 1: Receptor Binding Affinities (Ki)

| Compound | Receptor | Tissue/Cell Line | Ki (nM) | Reference |

| Travoprost acid | FP | Human ciliary muscle | 35 ± 5 | [9] |

| Bimatoprost acid | FP | Not specified | 83 | [9] |

| Latanoprost acid | FP | Not specified | 98 | [9] |

| AL-8810 | FP | Mouse 3T3 cells | 200 ± 60 | [10] |

| AL-8810 | FP | Rat A7r5 cells | 400 ± 100 | [10] |

| AL-8810 | FP | Human cloned ciliary body | 1900 ± 300 | [10] |

Table 2: Functional Potencies (EC50 / IC50)

| Compound | Assay | Tissue/Cell Line | EC50/IC50 (nM) | Reference |

| PGF2α | [Ca2+]i increase | Human myometrial cells | 4 | [11] |

| Travoprost acid | Phosphoinositide turnover | Human ciliary muscle | 1.4 | [9] |

| Travoprost acid | Phosphoinositide turnover | Human trabecular meshwork | 3.6 | [9] |

| Bimatoprost acid | Phosphoinositide turnover | Human trabecular meshwork | 2.8-3.8 | [9] |

| Latanoprost acid | Phosphoinositide turnover | Human ciliary muscle | 32-124 | [9] |

| BAY-6672 | FP receptor antagonist | Human FP receptor | 11 (IC50) | [12] |

IV. Key Experimental Protocols

A. Myometrial Tissue Contractility Assay

This protocol details the measurement of isometric contractions of human myometrial tissue strips in an organ bath setup to determine the effects of this compound.

1. Tissue Preparation:

-

Obtain fresh human myometrial biopsies from consenting patients undergoing cesarean section.

-

Immediately place the tissue in cold Krebs-bicarbonate solution.

-

Carefully dissect longitudinal strips of myometrium (approximately 10 mm in length and 2 mm in width), removing connective and vascular tissue.

2. Organ Bath Setup:

-

Mount the myometrial strips in a multi-chamber organ bath system containing Krebs-bicarbonate solution maintained at 37°C and continuously bubbled with carbogen (B8564812) gas (95% O2, 5% CO2).

-

Attach one end of the strip to a fixed hook and the other to an isometric force transducer.

-

Apply a passive tension of 2 grams to each strip and allow the tissue to equilibrate for at least 2 hours, during which spontaneous contractions should develop. Replace the Krebs solution every 15-20 minutes.

3. Induction of Contractions:

-

After equilibration, induce stable contractions by adding a submaximal concentration of this compound (e.g., 100 nM) to the organ bath.

-

Allow the contractions to stabilize for at least 30 minutes.

4. Data Acquisition and Analysis:

-

Record the isometric contractions using a data acquisition system.

-

Analyze the frequency, amplitude, and duration of contractions before and after the addition of this compound.

B. Intracellular Calcium Mobilization Assay

This protocol describes the measurement of this compound-induced changes in intracellular calcium concentration ([Ca2+]i) in cultured human myometrial cells using a fluorescent calcium indicator.

1. Cell Culture and Seeding:

-

Culture primary human myometrial cells or a suitable myometrial cell line in appropriate growth medium.

-

Seed the cells into a 96-well black, clear-bottom microplate to achieve a confluent monolayer on the day of the assay.

2. Dye Loading:

-

Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fura-2 AM, 2-5 µM) and Pluronic F-127 (0.02%) in a suitable buffer (e.g., Hank's Balanced Salt Solution - HBSS).

-

Wash the cells once with HBSS and then incubate with the dye-loading solution for 45-60 minutes at 37°C in the dark.

3. Cell Washing:

-

After incubation, gently wash the cells twice with HBSS to remove extracellular dye.

4. Fluorescence Measurement:

-

Place the plate in a fluorescence plate reader.

-

Record a baseline fluorescence reading.

-

Add varying concentrations of this compound to the wells.

-

Immediately begin recording the fluorescence intensity over time at the appropriate excitation and emission wavelengths for the chosen dye (e.g., for Fura-2, excitation at 340 nm and 380 nm, emission at 510 nm).

5. Data Analysis:

-

Calculate the change in intracellular calcium, often represented as the ratio of fluorescence intensities at two different excitation wavelengths for ratiometric dyes.

-

Determine the peak fluorescence response and the area under the curve.

-

Generate a dose-response curve and calculate the EC50 value for this compound.

C. Western Blot for MAPK (ERK1/2) Phosphorylation

This protocol outlines the detection of this compound-induced phosphorylation of ERK1/2 in myometrial cells by Western blotting.

1. Cell Treatment and Lysis:

-

Culture myometrial cells to near confluence and then serum-starve for a defined period (e.g., 12-24 hours) to reduce basal signaling.

-

Treat the cells with this compound at various concentrations and for different time points.

-

Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

2. Protein Quantification:

-

Determine the protein concentration of each cell lysate using a standard protein assay (e.g., BCA assay).

3. SDS-PAGE and Protein Transfer:

-

Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

4. Immunoblotting:

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for the phosphorylated form of ERK1/2 (p-ERK1/2).

-

Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

5. Data Analysis:

-

To normalize for protein loading, strip the membrane and re-probe with an antibody against total ERK1/2.

-

Quantify the band intensities using densitometry software and express the results as the ratio of p-ERK1/2 to total ERK1/2.

V. Conclusion

The mechanism of action of this compound in uterine tissue is a well-defined, multi-faceted process initiated by the activation of the FP receptor. The primary signaling cascade, involving Gq-protein, phospholipase C, and a subsequent rise in intracellular calcium, is the cornerstone of its potent uterotonic effects. Furthermore, the engagement of secondary signaling pathways, including the MAPK and NF-κB pathways, highlights the broader cellular impact of this compound, extending beyond simple muscle contraction to the regulation of uterine activation and inflammatory processes. The quantitative data and experimental protocols provided in this guide offer a robust framework for researchers and drug development professionals to further investigate the intricate pharmacology of this important therapeutic agent and to explore novel modulators of uterine contractility.

References

- 1. benchchem.com [benchchem.com]

- 2. [Effects of prostaglandin E1 analogue and prostaglandin F2 alpha on uterine contraction, uterine blood flow and fetal circulation in pregnant and nonpregnant rabbits (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Possible role of the protein kinase C/CPI-17 pathway in the augmented contraction of human myometrium after gestation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Spontaneous contractility and the response of the human uterine cervix to prostaglandins F2alpha and E2 during the menstrual cycle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

- 6. academic.oup.com [academic.oup.com]

- 7. Contractile effects of prostaglandins, oxytocin, and endothelin-1 in human myometrium in vitro: refractoriness of myometrial tissue of pregnant women to prostaglandins E2 and F2 alpha - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Activation of protein kinase C is required for oxytocin-induced contractility in human pregnant myometrium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Ocular hypotensive FP prostaglandin (PG) analogs: PG receptor subtype binding affinities and selectivities, and agonist potencies at FP and other PG receptors in cultured cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Prostaglandin FP receptor antagonists: discovery, pharmacological characterization and therapeutic utility - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Regulation of intracellular free calcium in human myometrial cells by prostaglandin F2 alpha: comparison with oxytocin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. medchemexpress.com [medchemexpress.com]

An In-depth Technical Guide to the Biochemical Pathway of Dinoprost Tromethamine-Induced Luteolysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dinoprost (B1670695) tromethamine, a synthetic analogue of the naturally occurring prostaglandin (B15479496) F2α (PGF2α), is a potent luteolytic agent widely utilized in veterinary and human medicine. Its primary function is to induce the regression of the corpus luteum (CL), a transient endocrine gland essential for the establishment and maintenance of early pregnancy. This process, known as luteolysis, involves a complex and tightly regulated biochemical cascade that culminates in the cessation of progesterone (B1679170) production (functional luteolysis) and programmed cell death of luteal cells (structural luteolysis). This technical guide provides a comprehensive overview of the molecular mechanisms underpinning dinoprost tromethamine-induced luteolysis, detailing the signaling pathways, presenting key quantitative data, and outlining experimental protocols for studying this critical physiological process.

The Core Biochemical Pathway of Luteolysis

The luteolytic action of this compound is initiated by its binding to the prostaglandin F2α receptor (FP receptor), a G-protein coupled receptor predominantly expressed on the surface of large luteal cells. This ligand-receptor interaction triggers a cascade of intracellular signaling events that ultimately lead to the demise of the corpus luteum.

Receptor Binding and G-Protein Activation

Upon binding of this compound, the FP receptor undergoes a conformational change, leading to the activation of the heterotrimeric G protein, Gq/11. The activated α-subunit of Gq/11 dissociates and subsequently activates the enzyme phospholipase C (PLC).

The Phosphoinositide Cascade and Intracellular Calcium Mobilization

Activated PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

-

IP3 diffuses into the cytoplasm and binds to its receptor on the endoplasmic reticulum (ER), triggering the release of stored calcium (Ca2+) into the cytosol. This rapid increase in intracellular free Ca2+ is a critical event in the luteolytic cascade.

-

DAG , along with the elevated intracellular Ca2+, activates protein kinase C (PKC), a serine/threonine kinase that phosphorylates a multitude of downstream target proteins, thereby modulating their activity.

Downstream Effects of Calcium and Protein Kinase C

The synergistic action of elevated intracellular Ca2+ and activated PKC orchestrates the two main arms of luteolysis:

-

Functional Luteolysis (Inhibition of Progesterone Synthesis):

-

Decreased Steroidogenic Acute Regulatory (StAR) Protein Activity: PKC and Ca2+-dependent pathways can inhibit the expression and/or activity of StAR protein, which is the rate-limiting step in steroidogenesis, responsible for transporting cholesterol into the mitochondria.

-

Reduced Activity of Steroidogenic Enzymes: The activity of key enzymes in the progesterone synthesis pathway, such as 3β-hydroxysteroid dehydrogenase (3β-HSD), can be downregulated.

-

Disruption of Luteinizing Hormone (LH) Receptor Signaling: PGF2α signaling can interfere with the signaling cascade of LH, the primary luteotropic hormone, further diminishing progesterone production.

-

-

Structural Luteolysis (Apoptosis):

-

Activation of Caspase Cascade: The increase in intracellular calcium and the activation of PKC can initiate the apoptotic cascade. This involves the activation of initiator caspases (e.g., caspase-8 and caspase-9) which in turn activate executioner caspases, most notably caspase-3.

-

Alteration of Bcl-2 Family Proteins: The balance between pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins is shifted towards apoptosis. An increased Bax/Bcl-2 ratio promotes the release of cytochrome c from the mitochondria, a key step in the intrinsic apoptotic pathway.

-

Endonuclease Activation: Activated caspases cleave various cellular substrates, including inhibitors of DNases, leading to the fragmentation of nuclear DNA, a hallmark of apoptosis.

-

Endoplasmic Reticulum (ER) Stress: PGF2α has been shown to induce ER stress in luteal cells, which can also trigger apoptosis through the unfolded protein response (UPR).[1]

-

Quantitative Data Summary

The following tables summarize key quantitative data from studies investigating this compound-induced luteolysis.

Table 1: In Vivo Effects of this compound on Plasma Progesterone Concentrations in Cattle

| Time Post-Treatment (25 mg Dinoprost) | Progesterone Concentration (ng/mL) | Reference(s) |

| 0 hours (Baseline) | 4.0 - 8.0 | [1] |

| 15 minutes | Transient increase observed in some animals | [1] |

| 24 hours | Significant decrease | [1] |

| 48 hours | 1.0 - 2.0 | |

| 56 hours | < 0.5 (complete luteolysis) | [1] |

Table 2: In Vitro Effects of PGF2α on Luteal Cells

| Parameter | Treatment | Result | Reference(s) |

| Progesterone Production | 100 ng/mL PGF2α | Inhibition of LH-stimulated production | [2] |

| Apoptotic Rate | 1 µM PGF2α for 24h | Increased from ~5% to ~16% | [3] |

| Bax/Bcl-2 Protein Ratio | PGF2α treatment (in vivo) | Significant increase by 4 hours | [4] |

| Intracellular Ca2+ | 1 µM PGF2α | Rapid, transient increase |

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the biochemical pathway of this compound-induced luteolysis.

Isolation and Culture of Bovine Luteal Cells

This protocol describes the isolation of luteal cells from bovine ovaries for in vitro studies.

Materials:

-

Bovine ovaries with a visible corpus luteum

-

Hanks' Balanced Salt Solution (HBSS)

-

Collagenase (Type II)

-

DNase I

-

Fetal Bovine Serum (FBS)

-

DMEM/F-12 culture medium

-

Antibiotics (Penicillin/Streptomycin)

-

70 µm cell strainer

-

Centrifuge

-

Incubator (37°C, 5% CO2)

Procedure:

-

Aseptically dissect the corpus luteum from the ovary.

-

Mince the CL tissue into small pieces (approx. 1 mm³).

-

Wash the tissue fragments several times with sterile HBSS.

-

Digest the tissue with a solution of collagenase (e.g., 0.2%) and DNase I (e.g., 0.02%) in HBSS at 37°C for 30-60 minutes with gentle agitation.

-

Filter the cell suspension through a 70 µm cell strainer to remove undigested tissue.

-

Centrifuge the filtrate to pellet the cells.

-

Wash the cell pellet with culture medium containing 10% FBS to inactivate the collagenase.

-

Resuspend the cells in complete culture medium (DMEM/F-12 with 10% FBS and antibiotics).

-

Determine cell viability and number using a hemocytometer and trypan blue exclusion.

-

Plate the cells at the desired density in culture dishes or plates and incubate at 37°C in a humidified atmosphere with 5% CO2.

Progesterone Radioimmunoassay (RIA)

This protocol outlines the measurement of progesterone concentrations in plasma or culture media.

Materials:

-

Progesterone antibody

-

¹²⁵I-labeled progesterone tracer

-

Progesterone standards

-

Sample (plasma or culture medium)

-

Assay buffer

-

Dextran-coated charcoal (for separation of free and bound hormone)

-

Gamma counter

Procedure:

-

Pipette standards, controls, and unknown samples into appropriately labeled assay tubes.

-

Add a known amount of progesterone antibody to each tube.

-

Add a known amount of ¹²⁵I-labeled progesterone tracer to each tube.

-

Vortex and incubate the tubes (e.g., overnight at 4°C) to allow for competitive binding.

-

Add cold dextran-coated charcoal to each tube to adsorb the unbound progesterone.

-

Incubate for a short period (e.g., 15 minutes at 4°C) and then centrifuge to pellet the charcoal.

-

Decant the supernatant (containing the antibody-bound progesterone) into counting tubes.

-

Measure the radioactivity in each tube using a gamma counter.

-

Construct a standard curve by plotting the percentage of bound tracer against the concentration of the progesterone standards.

-

Determine the progesterone concentration in the unknown samples by interpolating their percentage of bound tracer on the standard curve.

Western Blot for Bax and Bcl-2

This protocol is for the semi-quantitative analysis of pro- and anti-apoptotic protein expression.

Materials:

-

Luteal cells or tissue lysate

-

Lysis buffer (e.g., RIPA buffer) with protease inhibitors

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels

-

Electrophoresis apparatus

-

Transfer apparatus and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies (anti-Bax, anti-Bcl-2, anti-β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Lyse the luteal cells or tissue in lysis buffer and quantify the protein concentration.

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (e.g., anti-Bax or anti-Bcl-2) overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane with TBST.

-

Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Strip the membrane and re-probe with an antibody against a loading control (e.g., β-actin) to ensure equal protein loading.

-

Quantify the band intensities using densitometry software and calculate the Bax/Bcl-2 ratio.[4][5]

Caspase-3 Activity Assay

This colorimetric assay measures the activity of the executioner caspase-3.

Materials:

-

Luteal cell lysate

-

Assay buffer

-

Caspase-3 substrate (e.g., DEVD-pNA)

-

Microplate reader

Procedure:

-

Prepare cell lysates from control and treated luteal cells.

-

Add an equal amount of protein from each lysate to the wells of a microplate.

-

Add the caspase-3 substrate (DEVD-pNA) to each well.

-

Incubate the plate at 37°C for 1-2 hours.

-

Measure the absorbance at 405 nm using a microplate reader. The absorbance is proportional to the amount of pNA released, which indicates caspase-3 activity.

Measurement of Intracellular Calcium

This protocol uses the fluorescent indicator Fura-2 AM to measure changes in intracellular calcium concentration.

Materials:

-

Cultured luteal cells on coverslips

-

Fura-2 AM

-

Pluronic F-127

-

HEPES-buffered saline (HBS)

-

Fluorescence microscopy system with dual-wavelength excitation

Procedure:

-

Load the cultured luteal cells with Fura-2 AM (e.g., 2-5 µM) in HBS containing a small amount of Pluronic F-127 for 30-60 minutes at 37°C.

-

Wash the cells with HBS to remove extracellular dye.

-

Mount the coverslip in a perfusion chamber on the stage of an inverted fluorescence microscope.

-

Excite the cells alternately at 340 nm and 380 nm and measure the fluorescence emission at 510 nm.

-

Establish a baseline fluorescence ratio (340/380 nm).

-

Perfuse the cells with a solution containing this compound and record the change in the fluorescence ratio over time.

-

An increase in the 340/380 nm ratio indicates an increase in intracellular calcium concentration.

Mandatory Visualizations

Signaling Pathways

Caption: Signaling pathway of this compound-induced luteolysis.

Experimental Workflow

Caption: General experimental workflow for studying luteolysis.

Conclusion

The biochemical pathway of this compound-induced luteolysis is a multifaceted process initiated by the binding of this PGF2α analogue to its receptor on luteal cells. The subsequent activation of the PLC signaling cascade, leading to increased intracellular calcium and PKC activation, orchestrates a decline in progesterone synthesis and the induction of apoptosis. Understanding these intricate molecular events is paramount for optimizing the clinical use of this compound in reproductive medicine and for the development of novel therapeutic strategies targeting the corpus luteum. The experimental protocols and quantitative data presented in this guide provide a valuable resource for researchers dedicated to advancing our knowledge in this field.

References

- 1. Effect of route of administration of this compound on plasma profiles of 13,14-dihydro-15-keto-prostaglandin F2α and progesterone in lactating Holstein cows - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Effects of prostaglandin F2 alpha on agonist-induced progesterone production in cultured bovine luteal cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Prostaglandin F2α Induces Goat Corpus Luteum Regression via Endoplasmic Reticulum Stress and Autophagy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Effects of prostaglandin F2α (PGF2α) on cell-death pathways in the bovine corpus luteum (CL) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

An In-depth Technical Guide on Dinoprost Tromethamine Receptor Binding Affinity Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dinoprost (B1670695) tromethamine, a synthetic analogue of the naturally occurring prostaglandin (B15479496) F2α (PGF2α), is a potent agonist of the prostaglandin F receptor (FP receptor).[1][2][3][4][5] Its interaction with the FP receptor initiates a cascade of intracellular events, making it a critical molecule in various physiological and pharmacological processes. This technical guide provides a comprehensive overview of the receptor binding affinity of dinoprost tromethamine, details of experimental protocols for its characterization, and an exploration of the associated signaling pathways.

Core Concept: Receptor-Ligand Interaction

The biological activity of this compound is predicated on its binding to and activation of the FP receptor, a member of the G-protein coupled receptor (GPCR) superfamily. The affinity of this binding is a key determinant of the compound's potency and efficacy. Quantitative analysis of this interaction is crucial for understanding its pharmacological profile and for the development of new therapeutic agents.

Quantitative Data on Receptor Binding Affinity

While this compound is widely recognized as a potent FP receptor agonist, comprehensive public data quantifying its binding affinity (Ki) across a full panel of prostanoid receptors can be challenging to consolidate from individual studies. The following table summarizes the known receptor binding profile.

| Receptor Subtype | Ligand | Ki (nM) | Species |

| FP | Dinoprost | Potent Agonist (Specific Ki value not cited) | - |

| EP1 | Dinoprost | - | - |

| EP2 | Dinoprost | - | - |

| EP3 | Dinoprost | - | - |

| EP4 | Dinoprost | - | - |

| DP | Dinoprost | - | - |

| IP | Dinoprost | - | - |

| TP | Dinoprost | - | - |

Signaling Pathways of the FP Receptor

Activation of the FP receptor by an agonist like this compound primarily initiates a signaling cascade through the Gq alpha subunit of its associated heterotrimeric G protein.[6] This leads to the activation of phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm to bind to its receptor on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytosol. The elevated intracellular Ca2+ and DAG together activate protein kinase C (PKC), which in turn phosphorylates various downstream target proteins, leading to a cellular response.

Experimental Protocols

Radioligand Binding Assay for FP Receptor

This protocol describes a competitive binding assay to determine the affinity of a test compound (e.g., this compound) for the FP receptor. The assay measures the ability of the unlabeled test compound to displace a radiolabeled ligand (e.g., [³H]-Prostaglandin F2α) from the receptor.

Materials:

-

Receptor Source: Membrane preparations from cells stably expressing the human FP receptor (e.g., HEK293 or CHO cells) or from tissues known to express the receptor (e.g., bovine corpus luteum).[6]

-

Radioligand: [³H]-Prostaglandin F2α.

-

Unlabeled Ligand: Prostaglandin F2α (for determining non-specific binding).

-

Test Compound: this compound.

-

Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2.

-

Wash Buffer: Cold assay buffer.

-

96-well microplates.

-

Glass fiber filters.

-

Scintillation cocktail.

-

Scintillation counter.

Procedure:

-

Membrane Preparation:

-

Homogenize cells or tissues in a suitable buffer.

-

Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

-

Centrifuge the resulting supernatant at high speed to pellet the membranes.

-

Wash the membrane pellet with assay buffer and resuspend.

-

Determine the protein concentration of the membrane preparation (e.g., using a BCA protein assay).[6]

-

-

Binding Assay Setup (in a 96-well plate):

-

Total Binding Wells: Add membrane preparation, [³H]-PGF2α, and assay buffer.

-

Non-specific Binding Wells: Add membrane preparation, [³H]-PGF2α, and a high concentration of unlabeled PGF2α (e.g., 10 µM).[6]

-

Competition Binding Wells: Add membrane preparation, [³H]-PGF2α, and serial dilutions of this compound.

-

-

Incubation: Incubate the plate at a specified temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.

-

Washing: Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Use non-linear regression analysis to fit the data to a sigmoidal dose-response curve and determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

-

Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Phospholipase C (PLC) Functional Assay

This assay measures the functional potency of this compound by quantifying the production of inositol phosphates, a downstream product of PLC activation, in response to FP receptor stimulation.

Materials:

-

Cells stably expressing the human FP receptor.

-

Cell culture medium.

-

[³H]-myo-inositol.

-

Stimulation buffer (e.g., HBSS with 10 mM LiCl).

-

This compound.

-

Lysis buffer (e.g., ice-cold 0.1 M HCl).

-

Anion exchange chromatography columns.

-

Elution buffers.

-

Scintillation cocktail.

-

Scintillation counter.

Procedure:

-

Cell Culture and Labeling:

-

Culture cells expressing the FP receptor to near confluency.

-

Label the cells by incubating them overnight with medium containing [³H]-myo-inositol. This incorporates the radiolabel into the cellular phosphoinositide pool.

-

-

Assay Initiation:

-

Wash the cells with pre-warmed stimulation buffer.

-

Pre-incubate the cells with stimulation buffer containing LiCl. LiCl inhibits inositol monophosphatases, leading to the accumulation of inositol phosphates.

-

-

Stimulation:

-

Add varying concentrations of this compound to the cells and incubate for a specific time (e.g., 30-60 minutes) at 37°C.

-

-

Termination and Lysis:

-

Terminate the stimulation by aspirating the buffer and adding ice-cold lysis buffer.

-

Incubate on ice to ensure complete cell lysis.

-

-

Separation of Inositol Phosphates:

-

Neutralize the cell lysates.

-

Apply the lysates to anion exchange chromatography columns.

-

Wash the columns to remove free [³H]-myo-inositol.

-

Elute the total inositol phosphates with an appropriate elution buffer (e.g., 1 M ammonium (B1175870) formate (B1220265) / 0.1 M formic acid).

-

-

Quantification:

-

Collect the eluates in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Plot the amount of [³H]-inositol phosphates produced against the logarithm of the this compound concentration.

-

Use non-linear regression analysis to fit the data to a sigmoidal dose-response curve and determine the EC50 value (the concentration of this compound that produces 50% of the maximal response).

-

Conclusion

This technical guide has provided a detailed overview of the receptor binding affinity studies of this compound. While specific quantitative binding data across a wide range of prostanoid receptors remains an area for further public disclosure, the established protocols for radioligand binding and functional assays provide a robust framework for the characterization of this and other FP receptor agonists. A thorough understanding of the binding kinetics, receptor selectivity, and downstream signaling pathways is paramount for the continued development and optimization of therapeutic agents targeting the prostaglandin F receptor system.

References

Exploring the Potential Antibacterial Properties of Dinoprost Tromethamine: A Technical Guide

Introduction

Dinoprost (B1670695) tromethamine, a synthetic analogue of the naturally occurring prostaglandin (B15479496) F2α (PGF2α), is a well-established therapeutic agent primarily utilized in reproductive medicine.[1][2] Its principal mechanism of action involves binding to the prostaglandin F2α receptor, leading to myometrial contractions, cervical relaxation, and luteolysis.[1][3] While its applications in inducing labor, managing postpartum hemorrhage, and synchronizing estrus cycles in veterinary medicine are well-documented, its potential as a direct antibacterial agent remains largely unexplored.[1][2] This technical guide outlines a comprehensive framework for investigating the putative antibacterial properties of dinoprost tromethamine, providing researchers, scientists, and drug development professionals with detailed experimental protocols and a rationale for such an exploration. Although this compound is used to treat uterine infections in animals, this is generally attributed to its ability to induce uterine contractions and expel pathogenic material rather than direct antimicrobial activity.[1]

Known Mechanism of Action of this compound

This compound exerts its physiological effects by mimicking the action of endogenous PGF2α. It binds to the prostaglandin F (FP) receptor, a G-protein coupled receptor.[4] This binding event initiates a signaling cascade that results in various cellular responses, including smooth muscle contraction.

Proposed Investigation of Antibacterial Properties

To systematically evaluate the potential antibacterial activity of this compound, a series of established in vitro assays are proposed. These experiments are designed to determine if the compound exhibits direct effects on bacterial growth, viability, and biofilm formation.

Experimental Workflow for Antibacterial Screening

The following workflow outlines the sequential steps for a comprehensive preliminary assessment of antibacterial properties.

Detailed Experimental Protocols

Disk Diffusion Assay (Kirby-Bauer Test)

This initial screening method provides a qualitative assessment of antibacterial activity.

Methodology:

-

Bacterial Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard from a fresh culture of the test organism.

-

Plate Inoculation: Evenly swab the surface of a Mueller-Hinton agar (B569324) plate with the prepared bacterial suspension.

-

Disk Application: Aseptically place sterile filter paper disks (6 mm diameter) onto the agar surface.

-

Compound Application: Pipette a known concentration of this compound solution onto a disk. A solvent control (e.g., sterile water or DMSO, depending on the compound's solubility) and a positive control (a known antibiotic) should also be applied to separate disks.

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

Data Collection: Measure the diameter of the zone of inhibition (in mm) around each disk.

Minimum Inhibitory Concentration (MIC) Assay

This quantitative assay determines the lowest concentration of a substance that prevents visible growth of a bacterium.

Methodology:

-

Preparation of Reagents: Prepare a 2x concentrated Mueller-Hinton broth and a series of two-fold dilutions of this compound in a 96-well microtiter plate.

-

Bacterial Inoculum: Prepare a bacterial suspension and dilute it to a final concentration of approximately 5 x 10^5 CFU/mL in each well.

-

Controls: Include a positive control (bacteria in broth without the compound) and a negative control (broth only).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

Data Analysis: The MIC is determined as the lowest concentration of this compound at which there is no visible turbidity.

Minimum Bactericidal Concentration (MBC) Assay

This assay determines the lowest concentration of an antibacterial agent required to kill a particular bacterium.

Methodology:

-

Subculturing: Following the MIC assay, take a small aliquot (e.g., 10 µL) from the wells that showed no visible growth.

-

Plating: Spread the aliquot onto a fresh Mueller-Hinton agar plate.

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

Data Analysis: The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial bacterial inoculum.

Data Presentation: Hypothetical Results

Should this compound exhibit antibacterial properties, the data could be summarized as follows for clear comparison.

Table 1: Hypothetical Disk Diffusion Assay Results

| Bacterial Strain | This compound (Zone of Inhibition in mm) | Positive Control (e.g., Gentamicin) | Negative Control (Solvent) |

| Staphylococcus aureus (ATCC 25923) | 12 | 25 | 0 |

| Escherichia coli (ATCC 25922) | 0 | 22 | 0 |

| Pseudomonas aeruginosa (ATCC 27853) | 0 | 18 | 0 |

| Enterococcus faecalis (ATCC 29212) | 10 | 20 | 0 |

Table 2: Hypothetical MIC and MBC Values

| Bacterial Strain | MIC (µg/mL) | MBC (µg/mL) |

| Staphylococcus aureus (ATCC 25923) | 128 | 256 |

| Escherichia coli (ATCC 25922) | >512 | >512 |

| Pseudomonas aeruginosa (ATCC 27853) | >512 | >512 |

| Enterococcus faecalis (ATCC 29212) | 256 | 512 |

While there is currently no direct evidence to support the antibacterial properties of this compound, the proposed investigational framework provides a robust starting point for such an inquiry. The detailed protocols for primary screening and quantitative analysis will allow for a thorough evaluation. Should any antibacterial activity be detected, further studies into the mechanism of action, such as effects on bacterial cell membranes or metabolic pathways, would be warranted. This exploration could potentially unveil novel therapeutic applications for this well-established drug, contributing to the ongoing search for new antimicrobial agents.

References

The Stereoselective Synthesis of Dinoprost Tromethamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dinoprost (B1670695) tromethamine, the tromethamine salt of the naturally occurring prostaglandin (B15479496) F2α (PGF2α), is a crucial therapeutic agent in both human and veterinary medicine, primarily utilized for the induction of labor and termination of pregnancy. Its complex molecular architecture, featuring multiple stereocenters and specific olefin geometries, presents a significant challenge for chemical synthesis. This technical guide provides an in-depth exploration of the stereoselective synthesis of dinoprost tromethamine, with a particular focus on the seminal Corey lactone-based approach. Detailed experimental methodologies for key transformations, quantitative data on reaction yields and stereoselectivity, and diagrams of the synthetic workflow and relevant signaling pathways are presented to offer a comprehensive resource for researchers in the field.

Introduction

Dinoprost, or prostaglandin F2α, is a member of the eicosanoid family of lipid molecules derived from arachidonic acid.[1] Its biological activity is intrinsically linked to its precise stereochemistry, including five stereocenters and two double bonds with specific (Z and E) configurations.[2] The development of a total synthesis that controls these stereochemical features has been a landmark achievement in organic chemistry, enabling the large-scale production of dinoprost and its analogs for therapeutic use.[3] This guide focuses on the most established and widely utilized synthetic strategy, which proceeds through the pivotal intermediate known as the Corey lactone.[4][5]

The Corey Lactone Approach: A Strategic Overview

The Corey synthesis is a convergent strategy, meaning the cyclopentane (B165970) core and the two side chains (the α-chain and the ω-chain) are constructed separately and then coupled.[6] The Corey lactone is a key bicyclic intermediate that contains the correctly configured stereocenters of the cyclopentane ring of PGF2α.[7][8] The general synthetic workflow is outlined below.

Key Experimental Protocols and Stereochemical Control

This section details the methodologies for the critical steps in the synthesis of this compound, emphasizing the techniques used to achieve the desired stereochemistry.

Synthesis of the (-)-Corey Lactone Diol

The enantiomerically pure (-)-Corey lactone diol is the cornerstone of this synthetic route. While numerous methods exist for its preparation, a common industrial approach involves the resolution of a racemic intermediate.[9] A highly efficient one-pot enantioselective preparation has also been developed, achieving a 50% overall yield in just 152 minutes on a gram scale.[7][8] This modern approach often utilizes organocatalysis, for instance, a diphenylprolinol silyl (B83357) ether-mediated domino Michael/Michael reaction to construct the cyclopentanone (B42830) core with high enantioselectivity (>99% ee).[8]

Oxidation of the Corey Lactone Alcohol to the Aldehyde

The primary alcohol of the Corey lactone is selectively oxidized to the corresponding aldehyde, which is the electrophile for the attachment of the ω-chain.

-

Protocol: To a solution of (-)-Corey lactone diol (1 equivalent) in dichloromethane, an oxidant such as pyridinium (B92312) chlorochromate (PCC) or a Swern oxidation protocol (oxalyl chloride, DMSO, triethylamine) is employed at low temperatures (-78 °C to room temperature). The reaction is monitored by TLC until completion.

-

Stereochemical Consideration: This step does not affect the existing stereocenters.

Attachment of the Omega (ω) Chain via Horner-Wadsworth-Emmons Reaction

The Horner-Wadsworth-Emmons (HWE) reaction is a reliable method for the formation of the C13-C14 trans-double bond of the ω-chain.[10][11] This reaction generally provides excellent E-selectivity.[12]

-

Protocol: The phosphonate (B1237965) reagent, dimethyl (2-oxoheptyl)phosphonate, is deprotonated with a strong base like sodium hydride in a solvent such as 1,2-dimethoxyethane (B42094) (DME) at 0 °C.[13] The resulting phosphonate carbanion is then reacted with the aldehyde from the previous step.

-

Stereochemical Control: The HWE reaction inherently favors the formation of the (E)-alkene, which is the desired stereoisomer for dinoprost.[10]

| Reaction Step | Reagents and Conditions | Yield | Stereoselectivity | Reference |

| HWE Olefination | Dimethyl (2-oxoheptyl)phosphonate, NaH, DME | ~65-85% | Predominantly E-isomer | [13] |

Stereoselective Reduction of the C15 Ketone

The reduction of the C15 ketone to the corresponding (S)-alcohol is one of the most critical stereocontrolling steps in the entire synthesis. The Corey-Bakshi-Shibata (CBS) reduction is a prominent method for achieving this transformation with high enantioselectivity.[3][14][15] Another approach involves the use of bulky reducing agents, where the stereoselectivity is directed by a bulky protecting group on a nearby hydroxyl.[6]

-

Protocol (CBS Reduction): The enone intermediate is treated with a borane (B79455) source (e.g., BH3·THF) in the presence of a catalytic amount of the (S)-CBS catalyst (an oxazaborolidine) in an anhydrous solvent like THF at low temperature.[14]

-

Stereochemical Control: The chiral CBS catalyst coordinates with both the borane and the ketone, creating a rigid, six-membered transition state that directs the hydride delivery to one face of the carbonyl, resulting in the desired (S)-alcohol with high enantiomeric excess.[15]

| Reaction Step | Reagents and Conditions | Yield | Stereoselectivity (S:R ratio) | Reference |

| C15 Ketone Reduction | (S)-CBS catalyst, BH3·THF | High | >9:1 | [3][14] |

Attachment of the Alpha (α) Chain via Wittig Reaction

After deprotection of the hydroxyl groups and reduction of the lactone to a lactol, the α-chain is introduced via a Wittig reaction.[16] This reaction forms the C5-C6 cis-double bond.

-

Protocol: The Wittig reagent (a phosphonium (B103445) ylide) is prepared by treating (4-carboxybutyl)triphenylphosphonium bromide with a strong base such as potassium tert-butoxide or n-butyllithium in an appropriate solvent. This ylide is then reacted with the lactol intermediate.[17][18]

-

Stereochemical Control: The use of "salt-free" ylides or specific reaction conditions can favor the formation of the (Z)-alkene, which is the desired geometry for the α-chain of dinoprost.[18]

| Reaction Step | Reagents and Conditions | Yield | Stereoselectivity (Z:E ratio) | Reference |

| Wittig Olefination | (4-carboxybutyl)triphenylphosphonium bromide, K-tert-butoxide, THF | Moderate to High | Predominantly Z-isomer | [18] |

Final Deprotection and Salt Formation

Any remaining protecting groups are removed, typically under acidic or basic conditions, to yield dinoprost (PGF2α). The final step involves the formation of the tromethamine salt to improve the stability and solubility of the drug substance.[9]

-

Protocol: Dinoprost free acid is dissolved in a suitable solvent like acetonitrile. A solution of tromethamine (tris(hydroxymethyl)aminomethane) in water is then added. The this compound salt crystallizes from the solution upon cooling and stirring.[19] The resulting crystals are collected by filtration and dried.[19]

| Reaction Step | Reagents and Conditions | Yield | Reference |

| Salt Formation | Tromethamine, acetonitrile, water | ~89% | [9] |

Signaling Pathway of Dinoprost

Dinoprost exerts its biological effects by acting as an agonist for the prostaglandin F2α receptor (FP receptor), a G-protein coupled receptor (GPCR).[5][20] The activation of this receptor initiates a signaling cascade that leads to various physiological responses, most notably the contraction of smooth muscle cells in the uterus.[20]

Binding of dinoprost to the FP receptor activates the Gq alpha subunit of the associated G-protein.[20] This, in turn, activates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca²⁺). The elevated cytosolic Ca²⁺ levels, along with the activation of protein kinase C (PKC) by DAG, lead to the contraction of uterine smooth muscle.[4][20]

Conclusion

The stereoselective synthesis of this compound is a testament to the power of modern organic chemistry. The Corey lactone approach provides a robust and efficient pathway to this complex molecule, with key stereochemical challenges being addressed through powerful reactions such as the Horner-Wadsworth-Emmons olefination and the Corey-Bakshi-Shibata reduction. A thorough understanding of these synthetic methodologies and the underlying stereochemical principles is essential for researchers and professionals involved in the development and manufacturing of prostaglandin-based pharmaceuticals. Future innovations in catalysis and process chemistry will likely lead to even more efficient and sustainable syntheses of this important therapeutic agent.

References

- 1. Prostaglandin F2alpha - Wikipedia [en.wikipedia.org]

- 2. Dinoprost | C20H34O5 | CID 5280363 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Corey–Itsuno reduction - Wikipedia [en.wikipedia.org]

- 4. What is the mechanism of Dinoprostone? [synapse.patsnap.com]

- 5. selleckchem.com [selleckchem.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Pot and time economies in the total synthesis of Corey lactone - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Synthetic method of (-)-Corey lactone diol - Eureka | Patsnap [eureka.patsnap.com]

- 10. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]

- 11. benchchem.com [benchchem.com]

- 12. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]

- 13. Pot and time economies in the total synthesis of Corey lactone - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 14. Corey-Bakshi-Shibata Reduction [organic-chemistry.org]

- 15. Corey-Bakshi-Shibata Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 16. US20100010239A1 - Process for the Production of Prostaglandins and Prostaglandin Analogs - Google Patents [patents.google.com]

- 17. Wittig Reaction - Common Conditions [commonorganicchemistry.com]

- 18. Wittig reaction - Wikipedia [en.wikipedia.org]

- 19. This compound | 38562-01-5 [chemicalbook.com]

- 20. What is the mechanism of this compound? [synapse.patsnap.com]

A Technical Guide to the Cellular Response of Endometrial Cells to Dinoprost Tromethamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dinoprost (B1670695) tromethamine, a synthetic analogue of prostaglandin (B15479496) F2α (PGF2α), is a critical bioactive lipid that modulates a wide array of physiological and pathological processes within the human endometrium.[1][2][3] Its actions are mediated primarily through the G-protein coupled prostaglandin F receptor (FP receptor), initiating a cascade of intracellular signaling events that influence cell proliferation, gene expression, and vascular function.[1][2][4] This technical guide provides an in-depth examination of the molecular mechanisms underpinning the endometrial cell response to dinoprost tromethamine. It details the core signaling pathways, presents quantitative data from key experimental findings, outlines protocols for relevant assays, and provides visual representations of these complex processes to support advanced research and therapeutic development.

Core Signaling Pathways

Upon binding to its cognate FP receptor, this compound predominantly activates the Gq alpha subunit of the heterotrimeric G-protein.[2] This initiates a canonical signaling cascade involving Phospholipase C (PLC), leading to the generation of second messengers inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates Protein Kinase C (PKC).[2]

Furthermore, signaling downstream of the FP receptor can lead to the phosphorylation and activation of the Extracellular signal-Regulated Kinase (ERK1/2), a key component of the Mitogen-Activated Protein Kinase (MAPK) pathway.[1][3][5] This activation is dependent on PLC.[1][3] In some contexts, particularly in endometrial adenocarcinoma cells, PGF2α signaling involves the transactivation of the Epidermal Growth Factor Receptor (EGFR), which then engages the Ras-MEK-ERK cascade.[5][6]

Caption: Canonical and EGFR transactivation signaling pathways activated by this compound.

Quantitative Analysis of Cellular Responses

The following tables summarize key quantitative data on the effects of this compound (PGF2α) on endometrial cells, primarily derived from studies using the Ishikawa human endometrial adenocarcinoma cell line and primary endometrial tissue.

Table 1: Receptor Signaling and Second Messenger Mobilization

| Parameter | Cell/Tissue Type | PGF2α Concentration | Observed Effect | Citation(s) |

|---|---|---|---|---|

| Inositol Phosphate Release | Human Endometrial Tissue | 1-100 nM | Concentration-dependent increase | [1],[2],[3] |

| Inositol Phosphate Release | Human Endometrial Tissue | 10 nM | Maximal 2.7 ± 0.8-fold increase vs. control | , |

| ERK1/2 Phosphorylation | Ishikawa Cells | 100 nM | Peak activation observed at 10 minutes |[1],[3],[5] |

Table 2: Effects on Gene Expression and Cell Proliferation

| Parameter | Cell/Tissue Type | PGF2α Concentration | Duration | Observed Effect | Citation(s) |

|---|---|---|---|---|---|

| Cell Proliferation | Ishikawa Cells | 1-100 nM | 24 hours | Significant concentration-dependent increase | [1],[3] |

| VEGF mRNA Expression | Adenocarcinoma Tissue | 100 nM | Not specified | Upregulation of VEGF mRNA | [4],[5] |

| ISG15 mRNA Expression | Ovine Endometrium | Intrauterine infusion | Not specified | Increased abundance of ISG15 mRNA |[7] |

Detailed Experimental Protocols

This section provides standardized protocols for key experiments used to characterize the cellular response to this compound.

Measurement of Intracellular Calcium ([Ca2+]i) using Fura-2 AM

This protocol describes a common method for measuring changes in intracellular calcium concentration using the ratiometric fluorescent dye Fura-2.[8][9][10]

Caption: Experimental workflow for measuring intracellular calcium mobilization.

Methodology:

-

Cell Preparation: Culture endometrial cells (e.g., Ishikawa cell line or primary cells) on glass coverslips until they reach 70-80% confluency.

-

Dye Loading: Wash the cells once with a HEPES-buffered saline solution. Incubate the cells in the same buffer containing 2-5 µM Fura-2 AM for 30-45 minutes at 37°C in the dark.

-

De-esterification: Wash the cells twice to remove extracellular Fura-2 AM. Incubate for an additional 20-30 minutes at room temperature to allow for complete de-esterification of the dye by intracellular esterases.[11]

-

Measurement: Mount the coverslip onto a perfusion chamber on an inverted fluorescence microscope equipped with a ratiometric imaging system.

-

Data Acquisition: Excite the cells alternately at 340 nm and 380 nm, and collect the emission at ~510 nm.[10] Record a stable baseline reading for 1-2 minutes.

-

Stimulation: Add this compound to the chamber at the desired final concentration (e.g., 100 nM) and continue recording the fluorescence ratio.

-

Analysis: The ratio of fluorescence intensity (F340/F380) is proportional to the intracellular calcium concentration. Plot this ratio over time to visualize the calcium transient.

Western Blotting for Phospho-ERK1/2 (p-ERK) Detection

This protocol details the steps to measure the activation of the ERK1/2 signaling pathway via detection of its phosphorylated form.[12][13]

Caption: Workflow for Western blot analysis of ERK1/2 phosphorylation.

Methodology:

-

Cell Culture and Treatment: Plate endometrial cells and grow to 80-90% confluency. Serum-starve the cells for 12-24 hours to reduce basal ERK phosphorylation.[13]

-

Stimulation: Treat the cells with this compound (e.g., 100 nM) for various time points (e.g., 0, 5, 10, 15, 30 minutes).

-

Lysis: Immediately after treatment, place plates on ice, aspirate the medium, and lyse the cells in ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors. Scrape the cells and collect the lysate.[12]

-

Protein Quantification: Centrifuge the lysates to pellet cell debris and determine the protein concentration of the supernatant using a BCA or Bradford assay.

-

SDS-PAGE and Transfer: Denature equal amounts of protein (e.g., 20-30 µg) in Laemmli buffer and separate by SDS-PAGE (e.g., 10% acrylamide (B121943) gel). Transfer the proteins to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane for 1 hour at room temperature in 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST).

-

Incubate the membrane with a primary antibody against phospho-ERK1/2 (e.g., diluted 1:1000 in 5% BSA) overnight at 4°C.[14]

-

Wash the membrane three times with TBST.

-

Incubate with an HRP-conjugated secondary antibody (e.g., diluted 1:5000 in 5% BSA) for 1 hour at room temperature.[12]

-

-

Detection and Analysis: Wash the membrane again and detect the signal using an Enhanced Chemiluminescence (ECL) substrate and an imaging system.[12] To normalize the data, the membrane can be stripped and re-probed with an antibody for total ERK1/2.[13][14]

Quantitative Real-Time PCR (RT-qPCR) for Gene Expression Analysis

This protocol is for quantifying changes in the expression of target genes (e.g., VEGF) in response to this compound.[15][16][17]

Caption: Workflow for quantitative real-time PCR (RT-qPCR) gene expression analysis.

Methodology:

-

Cell Treatment and RNA Extraction: Treat endometrial cells with this compound or vehicle control for the desired duration. Extract total RNA using a reagent like TRIzol or a column-based kit, including a DNase treatment step to remove genomic DNA.[15]

-

RNA Quality and Quantity: Assess the purity and concentration of the extracted RNA using a spectrophotometer (e.g., NanoDrop). Check RNA integrity via gel electrophoresis.

-

Reverse Transcription (cDNA Synthesis): Synthesize first-strand complementary DNA (cDNA) from 1 µg of total RNA using a reverse transcriptase enzyme and oligo(dT) or random hexamer primers.[15][17]

-

qPCR Reaction: Prepare the qPCR reaction mix containing: cDNA template, SYBR Green Master Mix, and forward and reverse primers for the target gene (e.g., VEGF) and a stable housekeeping gene (e.g., GAPDH, RPLP0).[18][19]

-

Thermocycling: Perform the qPCR in a real-time PCR machine. A typical protocol includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.[17][18]

-

Data Analysis: After the run, perform a melt curve analysis to ensure the specificity of the amplified product.[15] Calculate the relative gene expression using the comparative Ct (ΔΔCt) method, normalizing the target gene expression to the housekeeping gene.[16][17]

Conclusion

This compound exerts potent and multifaceted effects on endometrial cells, driven by the activation of the FP receptor and subsequent engagement of the PLC/Ca2+ and MAPK/ERK signaling pathways. These events culminate in significant functional outcomes, including the modulation of gene expression and the promotion of cell proliferation. The quantitative data and detailed protocols provided in this guide serve as a foundational resource for researchers investigating the intricate roles of prostaglandins (B1171923) in endometrial biology and pathology, and for professionals developing novel therapeutics targeting these pathways.

References

- 1. Prostaglandin (PG) F(2alpha) receptor expression and signaling in human endometrium: role of PGF(2alpha) in epithelial cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. scispace.com [scispace.com]

- 3. academic.oup.com [academic.oup.com]

- 4. endocrine-abstracts.org [endocrine-abstracts.org]

- 5. aacrjournals.org [aacrjournals.org]

- 6. Expression, localization, and signaling of prostaglandin F2 alpha receptor in human endometrial adenocarcinoma: regulation of proliferation by activation of the epidermal growth factor receptor and mitogen-activated protein kinase signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Conceptus-derived prostaglandins regulate gene expression in the endometrium prior to pregnancy recognition in ruminants - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Methods to Measure Intracellular Ca2+ Concentration Using Ca2+-Sensitive Dyes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. berthold.com [berthold.com]

- 11. researchgate.net [researchgate.net]

- 12. benchchem.com [benchchem.com]

- 13. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. stackscientific.nd.edu [stackscientific.nd.edu]

- 16. elearning.unite.it [elearning.unite.it]

- 17. oaepublish.com [oaepublish.com]

- 18. Reference Gene Selection for Real-Time Quantitative PCR Analysis of the Mouse Uterus in the Peri-Implantation Period - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

An In-depth Technical Guide on Dinoprost Tromethamine and the Prostaglandin Synthesis Pathway

Executive Summary: Dinoprost (B1670695) tromethamine is a synthetic tromethamine salt of the naturally occurring prostaglandin (B15479496) F2α (PGF2α).[1][2][3] It does not directly affect the prostaglandin synthesis pathway (i.e., it does not inhibit or induce the enzymes responsible for prostaglandin production). Instead, it functions as a potent agonist for the prostaglandin F (FP) receptor, mimicking the actions of endogenous PGF2α.[1][4][5][6] This guide will elucidate the natural PGF2α synthesis pathway, detail the mechanism of action of dinoprost tromethamine as an FP receptor agonist, present available quantitative data on its activity, describe relevant experimental protocols, and provide visualizations of these processes for researchers, scientists, and drug development professionals.

The Prostaglandin F2α Synthesis Pathway

Prostaglandin F2α is a lipid compound derived from arachidonic acid, a polyunsaturated fatty acid typically esterified in cell membrane phospholipids (B1166683).[7] The synthesis is a multi-step enzymatic cascade initiated in response to various physiological stimuli.

Step 1: Arachidonic Acid Release Upon stimulation, the enzyme phospholipase A₂ (PLA₂) hydrolyzes membrane phospholipids to release arachidonic acid into the cytoplasm.[7]

Step 2: Cyclooxygenase (COX) Activity Arachidonic acid is then acted upon by prostaglandin H synthase, also known as cyclooxygenase (COX). This enzyme has two distinct activities: a cyclooxygenase activity that converts arachidonic acid into the unstable intermediate Prostaglandin G₂ (PGG₂), and a peroxidase activity that reduces PGG₂ to Prostaglandin H₂ (PGH₂).[7] There are two main isoforms of this enzyme, COX-1 and COX-2.

Step 3: PGF2α Synthesis PGH₂ is a critical branch point and can be converted into various prostaglandins. The synthesis of PGF2α from PGH₂ can occur via at least two distinct pathways:[8][9]

-

Direct Reduction: PGH₂ can be directly reduced to PGF2α by an aldose reductase, such as PGF synthase.[7]

-

Conversion from PGE2: PGH₂ is first isomerized to Prostaglandin E₂ (PGE₂) by PGE synthase. Subsequently, PGE₂ can be converted to PGF2α by enzymes like aldo-keto reductase 1C1 (AKR1C1) and 1C2 (AKR1C2).[8][9]

The following diagram illustrates the natural synthesis pathway of PGF2α.

Mechanism of Action of this compound

This compound is a synthetic analog of PGF2α.[1][2] Its primary mechanism of action is to bind to and activate the Prostaglandin F Receptor (FP receptor), a G-protein coupled receptor (GPCR).[1][7] By acting as an agonist, dinoprost bypasses the entire synthesis pathway and directly mimics the physiological effects of endogenous PGF2α.

Upon binding to the FP receptor on the surface of target cells (e.g., uterine smooth muscle), dinoprost initiates a downstream signaling cascade:[1]

-

Gq Protein Activation: The activated FP receptor couples to the Gq class of G-proteins.

-

Phospholipase C (PLC) Activation: The Gq protein activates phospholipase C.

-

Second Messenger Production: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG).

-

Calcium Mobilization: IP₃ binds to receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca²⁺).

-

Physiological Response: The resulting increase in intracellular calcium concentration in smooth muscle cells leads to contraction.[1]

This mechanism is central to its therapeutic uses, which include the induction of labor, termination of pregnancy, and control of postpartum hemorrhage by stimulating uterine contractions.[1][3]

The diagram below shows how this compound acts on the target cell.

Quantitative Pharmacological Data

The activity of this compound is characterized by its binding affinity and functional potency at the FP receptor. While comprehensive data from a single source is limited, values are often determined through receptor binding assays and functional cell-based assays.

| Parameter | Description | Typical Value Range | Receptor | Reference Compound |

| Ki (nM) | Inhibitory constant; a measure of binding affinity. Lower Ki indicates higher affinity. | 0.4 - 10 nM | Prostanoid FP Receptor | PGF2α |

| EC50 (nM) | Half maximal effective concentration; measures the concentration of agonist that provokes a response halfway between the baseline and maximum response. | 0.5 - 50 nM | Prostanoid FP Receptor | PGF2α |

| IC50 (nM) | Half maximal inhibitory concentration; measures the concentration of an antagonist that inhibits a response by 50%. | 11 nM (for antagonists) | Prostanoid FP Receptor | BAY-6672 (Antagonist) |

Note: Specific values can vary significantly depending on the cell type, assay conditions, and species. The values presented are illustrative based on typical findings for potent FP receptor agonists like PGF2α and its analogs.[10] For example, the active metabolite of Tafluprost, another FP agonist, shows a Ki of 0.4 nM and an EC50 of 0.53 nM for the human FP receptor.[10]

Experimental Protocols

Assessing the effect of compounds like this compound involves specific in-vitro assays. Below are generalized methodologies for two common experimental approaches.

4.1 Competitive Radioligand Binding Assay